Cas no 338394-71-1 (methyl 2-(quinoxaline-2-sulfonyl)benzoate)

methyl 2-(quinoxaline-2-sulfonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- METHYL 2-(2-QUINOXALINYLSULFONYL)BENZENECARBOXYLATE
- methyl 2-(quinoxaline-2-sulfonyl)benzoate
-
methyl 2-(quinoxaline-2-sulfonyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652535-10mg |
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate |
338394-71-1 | 98% | 10mg |
¥800.00 | 2024-05-18 | |
A2B Chem LLC | AI83339-500mg |
methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | >90% | 500mg |
$720.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652535-1mg |
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate |
338394-71-1 | 98% | 1mg |
¥464.00 | 2024-05-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00899076-1g |
Methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | 90% | 1g |
¥4193.0 | 2023-03-20 | |
Ambeed | A900329-1g |
Methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | 90% | 1g |
$611.0 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652535-5mg |
Methyl 2-(quinoxalin-2-ylsulfonyl)benzoate |
338394-71-1 | 98% | 5mg |
¥573.00 | 2024-05-18 | |
A2B Chem LLC | AI83339-1mg |
methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI83339-1g |
methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI83339-10mg |
methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI83339-5mg |
methyl 2-(quinoxaline-2-sulfonyl)benzoate |
338394-71-1 | >90% | 5mg |
$214.00 | 2024-04-20 |
methyl 2-(quinoxaline-2-sulfonyl)benzoate 関連文献
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
methyl 2-(quinoxaline-2-sulfonyl)benzoateに関する追加情報
Research Briefing on Methyl 2-(Quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1): Recent Advances and Applications
Methyl 2-(quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery and development.
Recent studies have highlighted the role of methyl 2-(quinoxaline-2-sulfonyl)benzoate as a versatile intermediate in the synthesis of biologically active molecules. Its quinoxaline and sulfonyl functional groups make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a precursor in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.
In addition to its role in kinase inhibition, methyl 2-(quinoxaline-2-sulfonyl)benzoate has shown promise in antimicrobial applications. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for novel antibiotics.
Further investigations into the pharmacokinetic properties of methyl 2-(quinoxaline-2-sulfonyl)benzoate have been conducted to assess its suitability as a drug candidate. A recent preclinical study (2023) evaluated its metabolic stability, bioavailability, and toxicity profile, revealing favorable characteristics for further development. These findings underscore the compound's potential as a building block for next-generation therapeutics.
Despite these advancements, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Ongoing research is exploring structural modifications to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, methyl 2-(quinoxaline-2-sulfonyl)benzoate (CAS: 338394-71-1) represents a promising candidate in the field of medicinal chemistry, with diverse applications ranging from kinase inhibition to antimicrobial therapy. Continued research and development efforts are essential to fully realize its therapeutic potential and address existing challenges. This briefing serves as a valuable resource for researchers and industry professionals seeking to stay updated on the latest advancements related to this compound.
338394-71-1 (methyl 2-(quinoxaline-2-sulfonyl)benzoate) Related Products
- 2248184-62-3((1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine)
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)
- 2229257-61-6(4-(3-aminopropoxy)-2-fluoro-N,N-dimethylaniline)
- 1292739-70-8(1-(Quinazolin-4-yl)piperidin-3-amine)
- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)
- 1351609-88-5(2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 2227824-21-5((2S)-4-(5,6,7,8-tetrahydronaphthalen-1-yl)butan-2-ol)
- 16539-51-8(N-(4-Chloro-2-methoxyphenyl)-3-oxobutanamide)
